1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine
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Overview
Description
1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine is a complex organic compound featuring a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using 2,4,6-tris(methylethyl)benzenesulfonyl chloride, which reacts with the piperazine ring under basic conditions.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole: Another compound with a similar sulfonyl group but different core structure.
Uniqueness
1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine is unique due to the combination of its piperazine ring, acetyl group, and sulfonyl group attached to a highly substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H34N2O3S |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H34N2O3S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)27(25,26)23-10-8-22(9-11-23)17(7)24/h12-16H,8-11H2,1-7H3 |
InChI Key |
SMJSWZGFSUXONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C(C)C |
Origin of Product |
United States |
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